2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Description
2-[(2-Hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a structurally complex acetamide derivative featuring a benzazepine core fused with a sulfanylacetamide group and a phenethyl substituent.
Properties
Molecular Formula |
C20H22N2O2S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H22N2O2S/c23-19(21-13-12-15-6-2-1-3-7-15)14-25-18-11-10-16-8-4-5-9-17(16)22-20(18)24/h1-9,18H,10-14H2,(H,21,23)(H,22,24) |
InChI Key |
QFEXBFVAQKDNMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. One common method involves the lithiation of o-benzylaniline, followed by reaction with cinnamic acid methyl ester, deprotection, and cyclization . The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with a benzazepine structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzazepines possess inhibitory activity against various bacterial strains, suggesting their potential use as antimicrobial agents . The presence of the sulfanyl group in 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide may enhance this activity through specific interactions with microbial cell structures.
Anticancer Potential
Recent investigations have highlighted the anticancer properties of related acetamides. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines . The structural features of this compound may contribute to its effectiveness in targeting cancer pathways.
Neuroprotective Effects
The compound's potential as an acetylcholinesterase inhibitor positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Inhibitors of acetylcholinesterase are critical for increasing acetylcholine levels in the brain, which can alleviate symptoms associated with cognitive decline . Studies have shown that related compounds exhibit significant inhibition of this enzyme, suggesting a similar effect for this compound.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The synthesis pathway often includes the formation of the benzazepine core followed by the introduction of the sulfanyl and acetamide groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
A study focused on synthesizing various benzazepine derivatives reported testing against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzazepine structure significantly enhanced antimicrobial efficacy, providing insights into structure–activity relationships (SAR) .
Case Study 2: Anticancer Activity
In vitro studies assessing the anticancer effects of related compounds revealed that modifications in the acetamide group could lead to increased cytotoxicity against breast cancer cells. This highlights the importance of chemical variations in enhancing therapeutic efficacy .
Case Study 3: Neuroprotective Properties
Research examining acetylcholinesterase inhibitors found that compounds similar to 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenyethyl)acetamide exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects. This positions such compounds as promising candidates for further development in Alzheimer's therapy .
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit squalene synthase, which is involved in cholesterol biosynthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related acetamide derivatives, emphasizing molecular features, bioactivity, and synthesis strategies.
Structural Analogs with Benzazepine Cores
- N-(3-Chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide (CAS 1007692-17-2):
- Molecular Formula : C₁₈H₁₇ClN₂O₂S
- Molar Mass : 360.86 g/mol
- Key Differences : Replaces the phenethyl group with a 3-chlorophenyl substituent. This substitution likely alters lipophilicity and target selectivity.
- Bioactivity : While specific data are unavailable, the benzazepine core is associated with central nervous system (CNS) activity in related compounds .
Sulfanylacetamide Derivatives with Diverse Cores
- iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide): Core Structure: Oxazole ring instead of benzazepine. Bioactivity: Potent Wnt/β-catenin pathway inhibitor; reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
Triazole-Sulfanylacetamides (Compounds 19, 20, 38, 39) :
- Examples :
- 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide
- 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide
- Bioactivity : Antimicrobial activity against Escherichia coli (MIC values: 4–32 µg/mL). The triazole ring enhances hydrogen bonding and metal coordination, which may improve bacterial membrane penetration .
- Comparison : The target compound’s benzazepine core may reduce antimicrobial efficacy but increase CNS penetration.
Oxadiazole-Indole Acetamides ()
- Structural Insight: The oxadiazole-indole system enhances π-π stacking and enzyme binding, whereas the target compound’s benzazepine may favor hydrophobic interactions .
Fentanyl-Related Acetamides ()
- Examples :
- N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide (Ocfentanil)
- N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide (4-Methoxybutyrylfentanyl)
- Bioactivity : Opioid receptor agonists with high analgesic potency.
- Comparison : The phenethyl group in the target compound resembles fentanyl analogs, but the benzazepine core may reduce opioid receptor affinity .
Data Tables
Table 1: Structural and Bioactive Comparison of Selected Acetamides
Table 2: Pharmacological Targets of Structural Motifs
Key Research Findings and Gaps
Structural Flexibility : The sulfanylacetamide group is a versatile pharmacophore, enabling diverse bioactivities depending on the core structure (e.g., benzazepine vs. oxazole) .
Substituent Effects : The phenethyl group in the target compound may enhance blood-brain barrier penetration compared to chlorophenyl or benzyl analogs .
Data Limitations : Direct pharmacological data for the target compound are absent; inferences are drawn from structural analogs. Further studies on its Wnt/β-catenin or enzyme inhibitory activity are needed.
Biological Activity
The compound 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide (CAS No. 1010870-24-2) is a bioactive molecule that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H25N3O3S
- Molecular Weight : 423.53 g/mol
- Structural Characteristics : The compound features a benzazepine core with a hydroxyl and sulfanyl group, contributing to its biological activity.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related acetamides have demonstrated their ability to reduce pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in animal models of arthritis . These findings suggest that the compound may possess similar anti-inflammatory mechanisms.
Neuroprotective Properties
The benzazepine derivatives have been studied for their neuroprotective effects. They are thought to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . The specific mechanisms by which this compound exerts neuroprotection remain an area for further investigation.
Antioxidant Activity
The antioxidant capacity of related compounds has been documented, indicating a potential role in mitigating oxidative stress. This is particularly relevant in conditions where oxidative damage contributes to disease progression .
Study on Anti-Arthritic Activity
In a study examining the anti-inflammatory effects of N-(2-hydroxy phenyl) acetamide, it was found that treatment reduced paw edema and body weight loss in adjuvant-induced arthritis models. The administration of this compound resulted in lower serum levels of inflammatory markers compared to control groups, highlighting its potential as an anti-arthritic agent .
| Parameter | Control Group | Treatment Group (5 mg/kg) | Treatment Group (10 mg/kg) |
|---|---|---|---|
| Paw Edema Volume (mL) | 3.5 | 1.8 | 1.0 |
| Body Weight Change (g) | -20 | -5 | -3 |
| IL-1 beta (pg/mL) | 150 | 80 | 60 |
| TNF-alpha (pg/mL) | 200 | 100 | 70 |
Mechanistic Insights
The mechanism by which this compound exerts its effects may involve modulation of signaling pathways associated with inflammation and oxidative stress. The STING pathway, known for its role in immune responses, could be a target for such compounds, indicating a complex interaction with cellular signaling networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
